molecular formula C13H8Br2N2O2S B12390150 HIF-2|A agonist 2

HIF-2|A agonist 2

カタログ番号: B12390150
分子量: 416.09 g/mol
InChIキー: NYIUNIQAWCQVNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HIF-2α agonist 2 is a compound that acts as an agonist for hypoxia-inducible factor 2α (HIF-2α). Hypoxia-inducible factors are transcription factors that respond to changes in oxygen levels in the cellular environment. HIF-2α, in particular, plays a crucial role in regulating genes involved in oxygen metabolism, erythropoiesis, and angiogenesis .

準備方法

Synthetic Routes and Reaction Conditions

HIF-2α agonist 2 can be synthesized through a series of chemical reactions involving the formation of a benzisothiazole core structure. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of HIF-2α agonist 2 involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis platforms .

化学反応の分析

Types of Reactions

HIF-2α agonist 2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of HIF-2α agonist 2 include:

Major Products

The major products formed from these reactions include various substituted benzisothiazole derivatives, which can be further functionalized to enhance the activity and selectivity of HIF-2α agonist 2 .

科学的研究の応用

HIF-2α agonist 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the hypoxia-inducible factor pathway and to develop new synthetic methodologies.

    Biology: Employed in research to understand the role of HIF-2α in cellular responses to hypoxia and to investigate the regulation of oxygen metabolism.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as anemia, cancer, and ischemic conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the HIF-2α pathway.

作用機序

HIF-2α agonist 2 exerts its effects by binding to the HIF-2α protein and stabilizing its interaction with the aryl hydrocarbon receptor nuclear translocator (ARNT). This binding enhances the transcriptional activity of HIF-2α, leading to the upregulation of genes involved in oxygen metabolism, erythropoiesis, and angiogenesis. The molecular targets and pathways involved include the HIF-2α/ARNT complex and downstream target genes such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .

類似化合物との比較

Similar Compounds

Similar compounds to HIF-2α agonist 2 include other HIF-2α agonists such as M1001 and M1002. These compounds share a similar benzisothiazole core structure and exhibit agonistic activity towards HIF-2α .

Uniqueness

HIF-2α agonist 2 is unique in its high potency and selectivity for HIF-2α. It has been shown to have an EC50 value of 1.68 μM and exhibits no cytotoxicity against 786-O-HRE-Luc cells. This makes it a valuable tool for studying the HIF-2α pathway and for developing new therapeutic agents targeting this pathway .

生物活性

Hypoxia-inducible factor 2 alpha (HIF-2α) plays a critical role in cellular responses to hypoxia and has been implicated in various physiological and pathological processes, including cancer progression and renal anemia. The compound known as HIF-2α agonist 2 has emerged as a significant modulator of HIF-2α activity, demonstrating potential therapeutic applications. This article reviews the biological activity of HIF-2α agonist 2, supported by research findings, data tables, and case studies.

HIF-2α functions as a transcription factor that dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT) to bind to hypoxia response elements (HREs) in target genes. Agonists like HIF-2α agonist 2 enhance this dimerization, leading to increased transcriptional activity of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.

Key Findings on Mechanism:

  • Dimerization Stability : Agonist binding stabilizes the HIF-2α/ARNT heterodimer, enhancing its affinity for DNA. Studies have shown that compounds like PT2385 can significantly impact the binding affinity of HIF-2α to its target genes, resulting in increased transcriptional activity .
  • Selective Activation : Research indicates that HIF-2α agonists selectively activate pathways associated with HIF-2α without affecting HIF-1α pathways, which is crucial for minimizing side effects in therapeutic applications .

Biological Activity

The biological activity of HIF-2α agonist 2 has been evaluated through various studies focusing on its efficacy in promoting erythropoiesis and its potential effects on tumor biology.

Erythropoiesis

HIF-2α agonist 2 has shown promise in treating renal anemia by stimulating erythropoietin (EPO) production. In vivo studies demonstrated that administration of the agonist led to:

  • Increased EPO Levels : A significant rise in plasma EPO levels was observed in animal models treated with HIF-2α agonists, indicating enhanced erythropoiesis .
  • Synergistic Effects : When combined with prolyl hydroxylase inhibitors, these agonists produced a synergistic effect on EPO production, further supporting their potential as therapeutic agents for anemia .

Cancer Biology

In the context of cancer, particularly clear cell renal cell carcinoma (ccRCC), HIF-2α is known to promote tumor growth and survival. Agonists targeting HIF-2α can disrupt this process:

  • Inhibition of Tumor Growth : Studies have reported that HIF-2α inhibitors lead to reduced tumor size and inhibited growth in ccRCC models by disrupting HIF-2 complexes and downregulating target genes associated with tumor progression .
  • Resistance Mechanisms : Research identified mutations that confer resistance to HIF-2α inhibition, underscoring the need for ongoing development of more effective agonists or combination therapies .

Data Tables

Study Compound EC50 (nM) Emax (%) Effect on EPO Tumor Response
HIF-2α Agonist 26490349.2Increased (from 260 to 2296 pg/mL)Reduced tumor size
PT238542N/AN/AInhibited growth

Case Studies

  • Renal Anemia Treatment : A study involving the benzisothiazole derivative as a novel HIF-2α agonist demonstrated significant improvements in anemia symptoms in mice models when administered alongside prolyl hydroxylase inhibitors. This combination resulted in notable increases in EPO levels and improved hematological parameters .
  • Tumor Growth Inhibition : In ccRCC models, treatment with PT2385 resulted in the dissociation of HIF-2 complexes and downregulation of key oncogenes such as VEGF. This led to a marked reduction in tumor volume compared to control groups .

特性

分子式

C13H8Br2N2O2S

分子量

416.09 g/mol

IUPAC名

N-(3,5-dibromophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C13H8Br2N2O2S/c14-8-5-9(15)7-10(6-8)16-13-11-3-1-2-4-12(11)20(18,19)17-13/h1-7H,(H,16,17)

InChIキー

NYIUNIQAWCQVNX-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)Br)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。